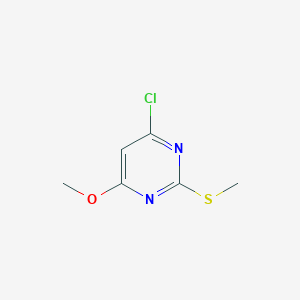

4-Chloro-6-methoxy-2-(methylthio)pyrimidine

描述

4-Chloro-6-methoxy-2-(methylthio)pyrimidine (CAS: 89466-42-2) is a halogenated heterocyclic compound widely employed as a multifunctional scaffold in organic synthesis. Its structure features a pyrimidine core substituted with chlorine (C4), methoxy (C6), and methylthio (C2) groups, enabling diverse reactivity. Key applications include:

- Suzuki-Miyaura coupling to introduce aryl groups at C4 .

- Nucleophilic displacement of the chloride with amines or alcohols .

- Oxidation of the methylthio group to a sulfone, enhancing electrophilicity for further substitutions .

- Condensation reactions to synthesize fused heterocycles (e.g., pyrrolo[2,3-d]pyrimidinones) .

Its versatility stems from the electronic and steric effects of its substituents, making it a cornerstone in medicinal chemistry and materials science.

属性

IUPAC Name |

4-chloro-6-methoxy-2-methylsulfanylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2OS/c1-10-5-3-4(7)8-6(9-5)11-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNYLFWGITLMOHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=N1)SC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90431541 | |

| Record name | 4-Chloro-6-methoxy-2-(methylthio)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90431541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89466-42-2 | |

| Record name | 4-Chloro-6-methoxy-2-(methylthio)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90431541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Starting Material and Reaction

4,6-Dichloro-2-(methylthio)pyrimidine is treated with sodium methoxide or methanol in the presence of a base to selectively substitute the chlorine atom at the 6-position with a methoxy group, yielding this compound.

Reaction Conditions and Yield

- The reaction is typically conducted in ethanol or methanol solvent at mild temperatures (~20 °C).

- The nucleophile is generated in situ by dissolving sodium or potassium methoxide in the alcohol solvent.

- Reaction times range from 2 to several hours, monitored by TLC or HPLC.

- Reported yields are high, often above 80%, with excellent regioselectivity favoring substitution at the 6-position over the 4-position.

Example

An analogous compound, 4-chloro-6-ethoxy-2-(methylthio)pyrimidine, was synthesized by treatment of 4,6-dichloro-2-(methylthio)pyrimidine with sodium ethoxide in ethanol at 20 °C for 2 hours, affording an 89% yield. This method is directly translatable to the methoxy derivative by using sodium methoxide instead of ethoxide.

Method B: Chlorination of Hydroxy-Substituted Pyrimidines

Starting Material and Reaction

4-Hydroxy-6-methoxy-2-(methylthio)pyrimidine or its derivatives can be chlorinated at the 4-position hydroxy group using phosphorus oxychloride (POCl3) to introduce the chlorine atom, yielding this compound.

Reaction Conditions

- The hydroxy-pyrimidine is suspended in an inert solvent such as toluene.

- Triethylamine is added as a base to neutralize generated acids.

- Phosphorus oxychloride is added slowly at controlled temperatures (~80 °C).

- The mixture is stirred for about 1 hour, then quenched with water.

- The organic layer is separated, purified by activated carbon treatment, and crystallized.

Yields and Purity

- Yields typically range from 68% to 78% depending on the exact substitution pattern.

- Purity assessed by gas chromatography and NMR is very high (above 99%).

- Melting points and spectral data confirm the identity and purity of the product.

Example

A related compound, 4-chloro-2-(methylthio)pyrimidine, was prepared by chlorinating 4-hydroxy-2-(methylthio)pyrimidine with phosphorus oxychloride in toluene, triethylamine at 80 °C, yielding 67.9% product with 99.2% purity.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Reagents & Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Nucleophilic substitution | 4,6-Dichloro-2-(methylthio)pyrimidine | NaOMe in EtOH, 20 °C, 2 h | ~85-89 | >98 | Mild conditions, regioselective |

| Chlorination with POCl3 | 4-Hydroxy-6-methoxy-2-(methylthio)pyrimidine | POCl3, triethylamine, toluene, 80 °C, 1 h | 68-78 | >99 | Requires careful handling of POCl3 |

| Halide exchange (HCl, HBr) | 4-Chloro-6-methoxypyrimidine | Dry HCl or HBr gas, 5-30 °C, 0.1-20 bar pressure | >99 (HPLC) | - | Converts methoxy to hydroxy group |

Summary of Research Findings

- The most common and efficient method for preparing this compound is nucleophilic aromatic substitution on 4,6-dichloro-2-(methylthio)pyrimidine using sodium methoxide in ethanol at ambient temperature, providing high yield and purity.

- Chlorination of hydroxy-substituted precursors with phosphorus oxychloride offers an alternative route, particularly useful when hydroxy precursors are readily available.

- The reaction conditions are generally mild, and purification involves standard organic workup and crystallization.

- The methylthio group remains intact during these transformations, allowing further functionalization.

- These methods are supported by detailed spectral and chromatographic data confirming the structure and purity of the products.

化学反应分析

Types of Reactions

4-Chloro-6-methoxy-2-(methylthio)pyrimidine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.

Oxidation: The methylthio group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Suzuki-Miyaura Coupling: This compound can participate in palladium-catalyzed cross-coupling reactions with boronic acids to form carbon-carbon bonds

Common Reagents and Conditions

Nucleophilic Substitution: Sodium methoxide in methanol, amines in ethanol, or thiols in aqueous solutions.

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate

Major Products

Nucleophilic Substitution: Products include 4-amino-6-methoxy-2-(methylthio)pyrimidine, 4-alkoxy-6-methoxy-2-(methylthio)pyrimidine.

Oxidation: 4-Chloro-6-methoxy-2-(methylsulfonyl)pyrimidine.

Suzuki-Miyaura Coupling: 4-aryl-6-methoxy-2-(methylthio)pyrimidines

科学研究应用

Medicinal Chemistry

4-Chloro-6-methoxy-2-(methylthio)pyrimidine serves as a crucial building block for synthesizing various pharmaceutical compounds, including:

- Kinase Inhibitors : The compound is integral in developing KDR kinase inhibitors, which have implications in cancer therapy .

- Antiviral Agents : Its derivatives show potential antiviral activity, particularly against HIV .

The compound exhibits diverse biological activities, making it valuable in drug development:

- Anticancer Activity : Research indicates that derivatives can inhibit cell proliferation in various cancer types, including myeloid leukemia and breast cancer. For example, compounds structurally similar to this compound have shown IC50 values as low as 0.67 µM against TRKA kinases .

| Compound | IC50 (µM) CDK2 | IC50 (µM) TRKA |

|---|---|---|

| Example A | 0.78 | 0.98 |

| Example B | 0.67 | 1.34 |

- Antimicrobial and Antifungal Properties : The compound has demonstrated significant activity against both Gram-positive and Gram-negative bacteria as well as fungi, supporting its potential as a new antimicrobial agent .

Materials Science

In materials science, this compound is used to develop advanced materials with specific electronic and optical properties .

Case Study 1: Cancer Cell Line Inhibition

In vitro studies on renal carcinoma cell lines (e.g., RFX 393) have shown that derivatives of pyrimidines can significantly inhibit cell proliferation. The efficacy of these compounds highlights their potential as anticancer therapeutics.

Case Study 2: Antimicrobial Efficacy

Research focusing on the antimicrobial properties of pyrimidine derivatives has revealed significant activity against various pathogens. These findings support the development of new antimicrobial agents based on the pyrimidine scaffold.

作用机制

The mechanism of action of 4-chloro-6-methoxy-2-(methylthio)pyrimidine depends on its specific application. In medicinal chemistry, it often acts as an inhibitor of enzymes or receptors by binding to their active sites. The molecular targets and pathways involved vary based on the specific derivative or compound synthesized from it .

相似化合物的比较

Comparison with Structural Analogs

4-Chloro-6-ethoxy-2-(methylthio)pyrimidine (CAS: 221679-84-1)

- Structural Difference : Ethoxy group at C6 instead of methoxy.

- Synthesis : Prepared via nucleophilic substitution of 4,6-dichloro-2-(methylthio)pyrimidine with NaOEt in EtOH at 20°C, offering milder conditions than earlier methods requiring DMF at 70°C .

- Reactivity: Fails to undergo C5 chlorination (similar to the methoxy analog), likely due to insufficient electron density at C5 .

4-Chloro-6-methyl-2-(methylthio)pyrimidine (CAS: 17119-73-2)

- Structural Difference : Methyl group at C6 instead of methoxy.

- Limited data on applications in cyclization or coupling reactions, suggesting narrower utility.

4-Chloro-5,6-dimethoxy-2-(methylthio)pyrimidine

- Structural Difference : Additional methoxy group at C3.

- Reactivity :

Reaction Performance in Key Transformations

Key Observations :

- The methoxy group at C6 optimizes balance between electronic donation and steric effects, favoring coupling and displacement reactions.

- C5-substituted derivatives (e.g., 5,6-dimethoxy) enable unique reactivity, such as selective chlorination.

生物活性

4-Chloro-6-methoxy-2-(methylthio)pyrimidine is a heterocyclic organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and applications in various therapeutic areas.

- Molecular Formula : C₆H₇ClN₂OS

- Molecular Weight : 190.65 g/mol

- Appearance : White solid

- Melting Point : 38-39 °C

- Boiling Point : Approximately 288 °C

- Solubility : Soluble in organic solvents

Synthesis

The synthesis of this compound typically involves:

- Reacting 4,6-Dichloro-2-(methylthio)pyrimidine with sodium ethoxide in ethanol at room temperature for about two hours.

- The reaction yields the target compound with an efficiency of approximately 89%.

Biological Activity Overview

This compound exhibits a broad spectrum of biological activities, making it a valuable compound in drug development. Key activities include:

Anticancer Activity

Research indicates that pyrimidine derivatives, including this compound, can modulate various cancer types such as:

- Myeloid leukemia

- Breast cancer

- Renal carcinoma

Studies have shown that related compounds can achieve mean growth inhibition percentages of up to 43.9% across multiple cancer cell lines .

Antimicrobial and Antifungal Properties

The compound demonstrates significant antimicrobial activity, making it a candidate for developing new antibiotics and antifungal agents. It has been noted for its efficacy against various pathogens, including bacteria and fungi .

Other Biological Activities

The compound also exhibits:

- Antiparasitic effects

- Anti-inflammatory and analgesic properties

- Cardiovascular benefits, including antihypertensive effects

- Modulation of the immune response via TLR8 and interferon beta pathways .

Case Study 1: Cancer Cell Line Inhibition

In vitro studies on renal carcinoma cell lines (e.g., RFX 393) have shown that certain derivatives of pyrimidines can significantly inhibit cell proliferation. For instance, compounds structurally similar to this compound were evaluated for their IC50 values against CDK2 and TRKA kinases, revealing promising results that suggest potential as anticancer therapeutics .

| Compound | IC50 (µM) CDK2 | IC50 (µM) TRKA |

|---|---|---|

| Example A | 0.78 | 0.98 |

| Example B | 0.67 | 1.34 |

Case Study 2: Antimicrobial Efficacy

A study focusing on the antimicrobial properties of pyrimidine derivatives highlighted significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi. These findings support the development of new antimicrobial agents based on the pyrimidine scaffold .

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-chloro-6-methoxy-2-(methylthio)pyrimidine, and how do reaction conditions influence yield?

- The compound is commonly synthesized via nucleophilic substitution of 4,6-dichloro-2-(methylthio)pyrimidine with sodium methoxide in methanol at room temperature . Key parameters include:

- Solvent choice : Methanol facilitates nucleophilic substitution due to its polarity.

- Temperature control : Room temperature minimizes side reactions like over-substitution.

- Catalysts : Industrial-scale synthesis may use phase-transfer catalysts to enhance reaction rates .

- Analytical validation (e.g., NMR, HPLC) is critical to confirm product purity and substitution regioselectivity .

Q. How can researchers characterize the electronic properties of this compound to predict reactivity?

- Computational studies : Density Functional Theory (DFT) calculations model electron distribution, highlighting the electron-withdrawing effects of the chloro and methylthio groups, which activate the pyrimidine ring for further substitution .

- Experimental techniques : UV-Vis spectroscopy and cyclic voltammetry assess redox behavior, essential for designing derivatives for medicinal applications .

Q. What biological screening strategies are used to evaluate the compound's activity in early-stage drug discovery?

- In vitro assays : Kinase inhibition assays (e.g., KDR kinase) and antiviral screens (e.g., HIV reverse transcriptase) are standard for identifying therapeutic potential .

- Structure-activity relationship (SAR) : Systematic substitution of the chloro or methoxy groups helps pinpoint pharmacophoric motifs .

Advanced Research Questions

Q. How can reaction byproducts be minimized during the synthesis of this compound derivatives?

- Byproduct analysis : Common byproducts include di-substituted pyrimidines (e.g., 4,6-dimethoxy derivatives), which arise from excess methoxide.

- Mitigation strategies :

- Use stoichiometric control of sodium methoxide.

- Employ HPLC monitoring to terminate reactions at optimal conversion .

- Industrial optimization : Flow chemistry systems improve heat/mass transfer, reducing side reactions during scale-up .

Q. What computational tools are effective for predicting the binding affinity of this compound to kinase targets?

- Molecular docking : Software like AutoDock Vina or Schrödinger Suite models interactions with kinase active sites (e.g., ATP-binding pockets) .

- MD simulations : Assess binding stability over time, identifying key residues (e.g., hinge-region interactions) that influence inhibitor potency .

- Validation : Cross-correlate computational predictions with experimental IC₅₀ values from enzymatic assays .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., anticancer vs. antiviral efficacy)?

- Model specificity : Variability may arise from cell-line differences (e.g., myeloid leukemia vs. solid tumors) or assay conditions (e.g., viral strain specificity) .

- Mechanistic studies :

- Transcriptomic profiling identifies target pathways (e.g., apoptosis vs. viral replication).

- Competitive binding assays differentiate direct enzyme inhibition from off-target effects .

- Meta-analysis : Systematic reviews of published datasets highlight consensus mechanisms .

Q. What strategies are employed to synthesize 2-cyanopyrimidine derivatives from this compound?

- Stepwise functionalization :

Oxidation : Convert methylthio (-SMe) to sulfone (-SO₂Me) using m-CPBA or H₂O₂.

Cyanide displacement : React sulfone with KCN to introduce the cyano group .

- Challenges :

- Sulfone intermediates are moisture-sensitive; anhydrous conditions are critical.

- Cyanide toxicity necessitates strict safety protocols (e.g., Schlenk-line techniques) .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。